molecular formula C9H6ClFN2S B14763360 5-(4-Chloro-3-fluorophenyl)thiazol-2-amine

5-(4-Chloro-3-fluorophenyl)thiazol-2-amine

Cat. No.: B14763360
M. Wt: 228.67 g/mol
InChI Key: MAUXFXOKLOIQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chloro-3-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 4-chloro-3-fluorobenzoyl chloride under alkaline conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-3-fluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential biological activities compared to other thiazole derivatives .

Properties

Molecular Formula

C9H6ClFN2S

Molecular Weight

228.67 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6ClFN2S/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

MAUXFXOKLOIQCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(S2)N)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.